4-[7-(4-Chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde
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Overview
Description
4-[7-(4-Chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde is a complex organic compound with a unique structure that combines a quinazoline core with a piperazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-(4-Chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[7-(4-Chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: 4-[7-(4-Chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylic acid.
Reduction: 4-[7-(4-Chlorophenyl)-4-methyl-5-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbinol.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
4-[7-(4-Chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[7-(4-Chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzaldehyde: A precursor in the synthesis of the target compound.
Quinazoline derivatives: Compounds with similar core structures but different substituents.
Piperazine derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
4-[7-(4-Chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde is unique due to its combination of a quinazoline core with a piperazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21ClN4O2 |
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Molecular Weight |
384.9 g/mol |
IUPAC Name |
4-[7-(4-chlorophenyl)-4-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C20H21ClN4O2/c1-13-19-17(23-20(22-13)25-8-6-24(12-26)7-9-25)10-15(11-18(19)27)14-2-4-16(21)5-3-14/h2-5,12,15H,6-11H2,1H3 |
InChI Key |
PNCTYIBFMDLTOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C=O)CC(CC2=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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